2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide
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Overview
Description
2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide is a compound featuring a complex structure comprising chlorine, fluorine, oxygen, sulfur, nitrogen, and carbon atoms. Due to its intricate structure, this compound holds potential significance in various scientific and industrial fields, particularly in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multistep process. Each step is carefully optimized to ensure high yield and purity. A general synthetic route might involve the following steps:
Synthesis of the benzothieno core.
Introduction of the pyrimidine ring.
Chlorination at the desired position.
Coupling with 4-fluoroaniline.
Formation of the acetamide linkage.
Industrial Production Methods
Scaling up the synthesis for industrial production would require optimization of reaction conditions, including temperature, solvent selection, and catalysts. Industrial methods might also employ continuous flow processes for improved efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions:
Oxidation: It may be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: Halogen atoms, such as chlorine, can be substituted by nucleophiles.
Common Reagents and Conditions
Reactions might employ reagents like:
Oxidants: Hydrogen peroxide, potassium permanganate.
Reductants: Lithium aluminium hydride, hydrogen gas.
Nucleophiles: Ammonia, sodium hydroxide.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Derivatives with different nucleophiles replacing the chlorine atom.
Scientific Research Applications
This compound has a broad range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its pharmacological properties, including potential anti-cancer activity.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions at the molecular level. Potential mechanisms include:
Enzyme Inhibition: Binding to active sites and preventing enzyme activity.
Protein Interactions: Altering protein functions by binding to specific domains.
Pathway Modulation: Affecting signaling pathways involved in cell proliferation or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-bromophenyl)acetamide
2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-chlorophenyl)acetamide
Uniqueness
This compound is unique due to the specific combination of the 4-fluorophenyl group and the benzothieno-pyrimidinyl moiety. This combination may impart distinctive biological activities and chemical properties that differentiate it from other similar compounds.
This information encapsulates the fundamental aspects of 2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide, offering a comprehensive look into its synthesis, reactions, applications, and unique characteristics.
Properties
IUPAC Name |
2-(9-chloro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClFN3O2S/c19-12-2-1-3-13-15(12)16-17(26-13)18(25)23(9-21-16)8-14(24)22-11-6-4-10(20)5-7-11/h1-7,9H,8H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGKISRUGHUCJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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